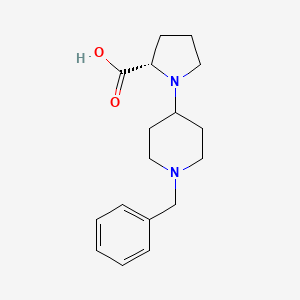

(S)-1-(1-Benzylpiperidin-4-yl)-pyrrolidine-2-carboxylic acid

描述

属性

IUPAC Name |

(2S)-1-(1-benzylpiperidin-4-yl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2/c20-17(21)16-7-4-10-19(16)15-8-11-18(12-9-15)13-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2,(H,20,21)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYLMRBVDIKEXAY-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2CCN(CC2)CC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C2CCN(CC2)CC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373470 | |

| Record name | (S)-N-[4'-benzyl)piperidino]proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669713-67-1 | |

| Record name | 1-[1-(Phenylmethyl)-4-piperidinyl]-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=669713-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-N-[4'-benzyl)piperidino]proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

(S)-1-(1-Benzylpiperidin-4-yl)-pyrrolidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This compound features a piperidine moiety, which is known for its diverse biological activities, including anticancer, neuroprotective, and anti-inflammatory effects. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C17H24N2O2

- Molecular Weight : 288.38 g/mol

- CAS Number : 31795-93-4

Research indicates that this compound acts primarily through inhibition of the enzyme monoacylglycerol lipase (MAGL), which plays a crucial role in the endocannabinoid system. This inhibition can lead to increased levels of endocannabinoids, potentially providing therapeutic benefits in various conditions such as pain and inflammation .

Anticancer Activity

A notable aspect of this compound's biological profile is its anticancer activity. Studies have demonstrated that it exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MDA-MB-231 (Breast) | 19.9 | |

| MCF-7 (Breast) | 75.3 | |

| COV318 (Ovarian) | 31.5 | |

| OVCAR-3 (Ovarian) | 43.9 |

These results indicate that the compound selectively targets cancer cells while sparing non-cancerous cells, suggesting a favorable therapeutic index.

Neuroprotective Effects

The compound has also shown promise in neuroprotection, particularly in models of neurodegenerative diseases such as Alzheimer's disease. A study highlighted its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter degradation:

These findings suggest that this compound could be a candidate for further development as a treatment for Alzheimer's disease.

Study on Cancer Cell Lines

In a recent study, researchers evaluated the effects of various benzoylpiperidine derivatives on cancer cell lines. Among these, this compound demonstrated superior activity against ovarian cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest .

Neuroprotective Study

Another investigation focused on the neuroprotective properties of this compound in human dopaminergic neuroblastoma SH-SY5Y cells. The results indicated that it effectively reduced oxidative stress-induced cell death, supporting its potential use in neurodegenerative disease therapies .

科学研究应用

Neurological Disorders

Research has indicated that (S)-1-(1-benzylpiperidin-4-yl)-pyrrolidine-2-carboxylic acid may act as a modulator of neurotransmitter systems, particularly in the context of neurological disorders. Its structural similarity to known neuroactive compounds positions it as a candidate for further investigation as a potential treatment for conditions like schizophrenia and depression.

A study highlighted in patent literature describes its role as a muscarinic receptor antagonist, suggesting its utility in treating various neurological diseases by modulating cholinergic signaling pathways .

Pain Management

The compound's analgesic properties have been explored in preclinical studies. It has been suggested that it may interact with pain pathways, providing a basis for developing new analgesics that can offer improved efficacy and reduced side effects compared to existing treatments.

Research Tool

This compound serves as a valuable biochemical tool in research settings. Its ability to selectively bind to certain receptors makes it useful for studying receptor pharmacology and signaling pathways in vitro.

Synthesis of Derivatives

The compound is also used as a precursor in the synthesis of various derivatives that may exhibit enhanced biological activity or specificity for certain targets. This aspect is crucial for drug development, where modifications can lead to improved pharmacokinetic and pharmacodynamic profiles.

Case Study 1: Muscarinic Receptor Antagonism

In a study published regarding muscarinic receptor antagonists, this compound was evaluated for its binding affinity and functional activity at muscarinic receptors. The findings suggested that this compound could serve as a lead structure for developing new drugs targeting these receptors, which are implicated in cognitive functions and various neurological disorders .

Case Study 2: Analgesic Activity

Another research initiative investigated the analgesic potential of this compound through animal models of pain. Results indicated significant pain relief compared to control groups, suggesting its viability as an alternative or adjunct therapy in pain management protocols .

相似化合物的比较

Cyclic Tetrapeptide Derivative from Streptomyces sp. TN17

A structurally related compound, cyclo 1-[2-(cyclopentanecarbonyl-3-phenyl-propionyl]-pyrrolidine-2-carboxylic acid (1-carbamoyl-propyl)-amide , was isolated from Streptomyces sp. TN17 and exhibits antibacterial and antifungal activities .

Key Differences :

2-Chloro-6-methylpyrimidine-4-carboxylic Acid

pyrrolidine) .

Key Differences :

Diketopiperazine and Phthalate Derivatives

Two additional compounds from Streptomyces sp. TN17— cyclo (L-Leu-L-Arg) (diketopiperazine) and di-(2-ethylhexyl) phthalate —highlight structural and functional diversity :

- Phthalate Derivative : A lipophilic ester lacking the carboxylic acid moiety, emphasizing the critical role of the pyrrolidine-2-carboxylic acid group in target binding.

准备方法

Esterification and Alkylation Route

- Starting from 4-piperidinecarboxylic acid, esterification is performed to yield methyl or ethyl 4-piperidinecarboxylate salts (e.g., methyl 4-piperidinecarboxylate hydrochloride).

- Alkylation with benzyl chloride under reflux in the presence of sodium bicarbonate in dehydrated alcohol produces N-benzyl-4-piperidinecarboxylic acid esters with high yields (~93–96%) and high purity (HPLC > 98%).

- Example reaction conditions: reflux for 3 hours, followed by filtration and organic layer separation to isolate the ester intermediate.

Hydrolysis and Reduction to Aldehyde

- The N-benzyl-4-piperidinecarboxylic acid esters are hydrolyzed under alkaline conditions (e.g., sodium hydroxide solution, pH 11–13) to yield N-benzyl-4-piperidinecarboxylic acid.

- Subsequent reduction steps convert the acid or its derivatives into N-benzyl-4-piperidinecarboxaldehyde.

- Common reducing agents include red aluminum complexes or partial reduction methods that avoid harsh conditions.

- Swern oxidation has been used traditionally to convert alcohol intermediates to aldehydes but is less favored industrially due to low temperature requirements and unpleasant byproducts.

- Alternative oxidation systems, such as those involving 2,2,6,6-tetramethyl-1-piperidones with sodium metaperiodate and sodium bromide, offer better industrial applicability.

Alternative Synthetic Pathway via Amide and Nitrile Intermediates

- An alternative route involves converting N-benzyl-4-piperidinecarboxylic acid to the corresponding amide, then dehydrating to form 1-benzylpiperidine-4-carbonitrile.

- The nitrile is then reduced to the aldehyde.

- This multi-step approach provides an alternative when direct ester reduction is less feasible.

Coupling with Pyrrolidine-2-carboxylic Acid

The final target molecule involves coupling the N-benzyl-4-piperidin-4-yl moiety with (S)-pyrrolidine-2-carboxylic acid.

Peptide Coupling Techniques

- Peptide coupling agents such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) are employed to form the amide bond between the piperidine amine and the pyrrolidine carboxylic acid.

- The process involves activation of the carboxylic acid group followed by nucleophilic attack by the amine.

- This method ensures stereochemical integrity of the (S)-configuration in the pyrrolidine ring.

Protection and Deprotection Strategies

- During synthesis, protective groups such as Boc (tert-butoxycarbonyl) are used to protect amine functionalities.

- Deprotection is typically achieved by treatment with hydrogen chloride or other acids to yield the free amine in the final product.

Summary of Key Reaction Steps and Conditions

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Esterification of 4-piperidinecarboxylic acid | Benzyl chloride, NaHCO3, dehydrated alcohol, reflux 3 h | 93–96 | High purity esters obtained |

| Hydrolysis of ester | NaOH solution (5–40%), pH 11–13 | High | Controlled temperature to avoid side reactions |

| Reduction to aldehyde | Red aluminum complex or partial reduction | ~96 | Alternative to Swern oxidation for industrial scale |

| Amide formation (peptide coupling) | HBTU, pyrrolidine-2-carboxylic acid, suitable base | High | Maintains stereochemistry |

| Deprotection | HCl in Et2O or similar acidic conditions | High | Removes Boc protecting groups |

Research Findings and Industrial Considerations

- The use of red aluminum complexes as reducing agents offers a high-yield, industrially viable alternative to traditional Swern oxidation, which requires ultralow temperatures and produces malodorous byproducts.

- Alkylation of piperidine esters with benzyl chloride is efficient and scalable, providing a robust route to key intermediates.

- Peptide coupling using HBTU is a well-established method ensuring high coupling efficiency and stereochemical control.

- Protective group strategies are essential to prevent side reactions and maintain the integrity of functional groups during multi-step synthesis.

- The entire synthetic route is amenable to scale-up, with yields typically exceeding 90% at each stage and product purities above 98% by HPLC.

常见问题

Basic Research Questions

Q. What are the key structural and physicochemical properties of (S)-1-(1-Benzylpiperidin-4-yl)-pyrrolidine-2-carboxylic acid?

- Methodological Answer : Characterize the compound using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. The molecular formula (C₁₇H₂₄N₂O₂) and molecular weight (288.38 g/mol) can be confirmed via HRMS, while NMR (¹H and ¹³C) resolves stereochemistry and functional groups. Stability under varying pH and temperature should be assessed via accelerated degradation studies using HPLC-UV .

Q. How can researchers safely handle and store this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats. Store in a tightly sealed container at 2–8°C, protected from light. Avoid inhalation of dust by working in a fume hood. First-aid measures for accidental exposure align with SDS guidelines for structurally related piperidine-pyrrolidine derivatives: flush eyes/skin with water for 15 minutes and seek medical attention .

Q. What analytical techniques are recommended for assessing purity?

- Methodological Answer : Employ reverse-phase HPLC with a C18 column (e.g., 5 μm, 4.6 × 250 mm) and UV detection at 210–254 nm. Use a gradient of water/acetonitrile (0.1% trifluoroacetic acid) to resolve impurities. Purity thresholds ≥95% are typical for pharmacological studies .

Advanced Research Questions

Q. What strategies optimize the synthesis of this compound to enhance stereochemical fidelity?

- Methodological Answer : Utilize asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) during key steps like piperidine-pyrrolidine coupling. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. For Boc-protected intermediates, optimize deprotection conditions (e.g., TFA in DCM) to minimize racemization .

Q. How can researchers evaluate its potential biological activity in neurotransmitter systems?

- Methodological Answer : Conduct in vitro receptor binding assays (e.g., dopamine D2 or serotonin 5-HT1A receptors). Use radioligands like [³H]spiperone for competitive binding studies. IC₅₀ values should be compared to known agonists/antagonists. Follow with functional assays (e.g., cAMP modulation) to confirm activity .

Q. How do pH and formulation affect its stability in pharmacokinetic studies?

- Methodological Answer : Perform stability studies in simulated physiological buffers (pH 1.2–7.4) at 37°C. Use LC-MS/MS to quantify degradation products. For oral bioavailability, formulate with co-solvents (e.g., PEG 400) or cyclodextrins to enhance solubility. Monitor plasma stability in rodent models via serial blood sampling .

Q. What experimental approaches resolve contradictions in reported biological activity data?

- Methodological Answer : Replicate studies under standardized conditions (e.g., cell line, incubation time). Validate target engagement using CRISPR knockout models or siRNA silencing. Cross-reference with structural analogs (e.g., benzyl-piperidine variants) to identify SAR trends. Publish negative results to clarify mechanisms .

Methodological Considerations

- Stereochemical Confirmation : X-ray crystallography or vibrational circular dichroism (VCD) is critical for absolute configuration assignment .

- Toxicity Screening : Prioritize Ames tests for mutagenicity and zebrafish models for acute toxicity, given limited toxicological data .

- Data Reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for sharing synthetic protocols and assay conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。